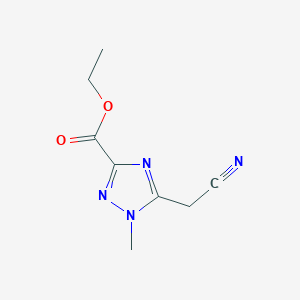
Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a heterocyclic ring structure containing two nitrogen atoms. The cyanomethyl, ethyl, and carboxylate ester groups would be attached to specific carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-deficient triazole ring and the electron-withdrawing cyanomethyl and carboxylate ester groups. It could potentially undergo reactions such as nucleophilic substitution or addition, especially at the electrophilic carbon of the cyanomethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate ester group could impart some degree of solubility in polar solvents. The compound could also exhibit dipole-dipole interactions and hydrogen bonding, affecting its boiling point, melting point, and other physical properties .Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit antimicrobial activity Therefore, it’s plausible that this compound might interact with certain proteins or enzymes in microorganisms, disrupting their normal function
Mode of Action
This could lead to disruption of essential biochemical processes in the target organisms, resulting in their death or growth inhibition .
Biochemical Pathways
Based on its potential antimicrobial activity, it might interfere with essential metabolic pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters. More research is needed to determine the pharmacokinetic properties of this compound.
Result of Action
Based on its potential antimicrobial activity, it might lead to cell death or growth inhibition in microorganisms by disrupting essential biochemical processes .
Action Environment
The action, efficacy, and stability of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate could be influenced by various environmental factors. These include temperature, pH, presence of other substances, and the specific characteristics of the target organisms. For instance, the compound’s activity might be enhanced or reduced in different pH conditions or temperatures
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(cyanomethyl)-1-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)12(2)11-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNUCKJCARUAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

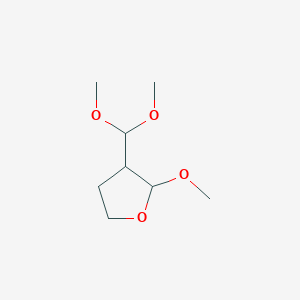
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
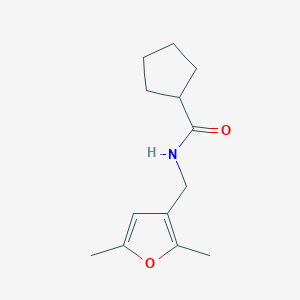
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)
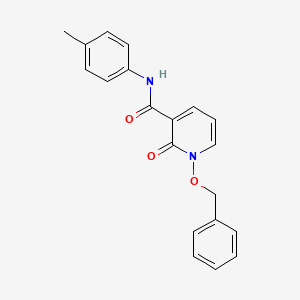
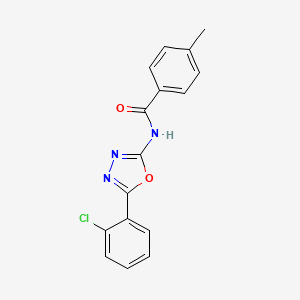

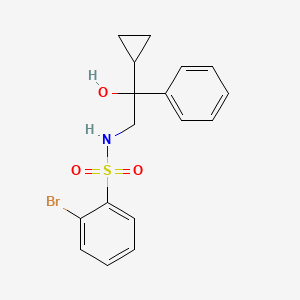
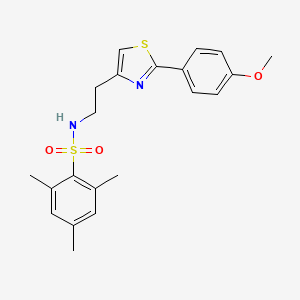
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
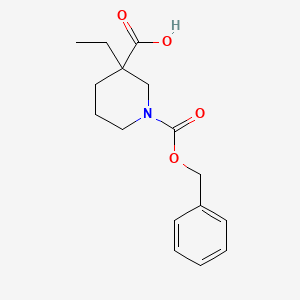
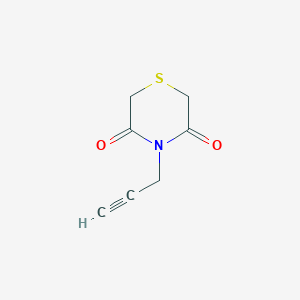
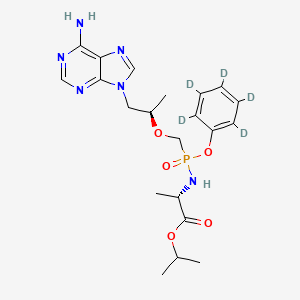
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)